5-氨基-3,6-二甲基吡啶-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-Amino-3,6-dimethylpyridin-2-ol" is not directly mentioned in the provided papers. However, the papers discuss various pyridine and pyrimidine derivatives, which are structurally related to the compound . These derivatives are significant in biological and medicinal contexts, as they are found in DNA bases and are involved in molecular recognition processes through hydrogen bonding .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the electrochemical hydrogenation of 5-chloro-2-nitropyridine and electrochemical carboxylation of 2-amino-5-chloropyridine in the presence of sulfuric acid and carbon dioxide in a DMF solution has been reported to yield 6-aminonicotinic acid . Another synthesis method includes the direct N-amination of furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane to produce 5-aminofuro[3,2-c]pyridinium tosylates .

Molecular Structure Analysis

The molecular structure of related compounds shows significant polarization of the electronic structures, as indicated by interatomic distances in the pyrimidinone molecules. For example, in the case of 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate, intramolecular N-H...O hydrogen bonds are present . Additionally, the crystal structures of ligands such as 1,3-dimethyl-5-(4'/3'-pyridylazo)-6-aminouracil are monoclinic, and their nickel (II) complexes exhibit noncovalent stacking interactions .

Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse. For instance, the furo[3,2-c]pyridinium N-imides undergo 1,3-dipolar cycloaddition reactions to form furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters. Additionally, furo[3,2-c]pyridine N-oxides can be synthesized by reaction with 3-chloroperbenzoic acid, and further transformations can convert the cyano group to amide and carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures and the presence of various functional groups. The noncovalent interactions, such as π-π/lp-π interactions, play a crucial role in the stabilization of their assemblies in the solid state. The electronic absorption bands obtained from experimental and theoretical studies provide insights into the electronic properties of these compounds . The hydrogen bonding patterns observed in these compounds contribute to their solid-state structures, forming ribbons or sheets depending on the specific hydrogen bonds present .

科学研究应用

超分子化学和晶体工程

对与5-氨基-3,6-二甲基吡啶-2-醇密切相关的吡啶醇衍生物的结构化学进行了广泛研究,用于其超分子相互作用和晶体工程应用。这些化合物在其晶体结构中展现出独特的非共价超分子相互作用,如氢键和π-π相互作用,有助于设计具有特定性质的先进材料。例如,对2-氨基-3,5-二溴-4,6-二甲基吡啶铵四溴合镉(II)的晶体结构分析揭示了阳离子通过Br···Br、Br···π和π-π相互作用的复杂排列,突显了这类化合物在设计新型晶体结构中的潜力(Al-Far & Ali, 2007)。

分子识别和药物设计

由于其与各种分子形成稳定络合物的能力,吡啶醇衍生物在分子识别和药物设计中具有重要意义。这种特性在制药研究中尤为宝贵,其中特定的分子相互作用对药物的功效至关重要。例如,对嘧啶和吡啶衍生物的研究表明它们在与羧酸形成稳定络合物方面的潜力,从而影响药物作用机制中关键的氢键模式(Rajam et al., 2017)。

化学合成和反应性

吡啶醇衍生物对各种化学转化的反应性是一个关键研究领域。这些反应在合成许多药物和农药中的核心结构的杂环化合物方面具有基础性意义。通过环缩合合成2-硫代-5,7-二甲基吡啶并[2,3-d]嘧啶-4(3H)-酮展示了吡啶醇衍生物在构建复杂分子中的多功能性(Dave & Patel, 2001)。

材料科学和工程

吡啶醇衍生物在材料科学中展现出有前途的应用,特别是在荧光传感器和逻辑门系统的发展中。它们选择性地识别特定离子或分子的能力使其成为传感器的优秀候选者。例如,基于吡嘧啶-4-醇衍生物开发了一种荧光传感器,用于选择性识别铝离子,展示了其在环境监测和生物成像中的实用性(Yadav & Singh, 2018)。

抗菌研究

吡啶醇衍生物的抗菌活性是另一个重要的研究领域,一些化合物对各种细菌菌株表现出强效活性。这一方面为开发新的抗菌剂以对抗耐药病原体开辟了途径。新吡啶硫代嘧啶和吡啶硫代三嗪的合成和抗菌活性研究突显了这些化合物在应对当前抗菌耐药挑战中的潜力(Abdel-rahman, Bakhite, & Al-Taifi, 2002)。

安全和危害

属性

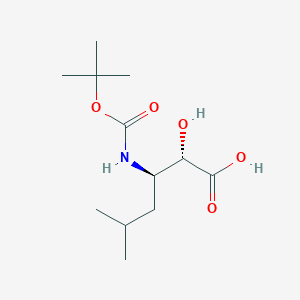

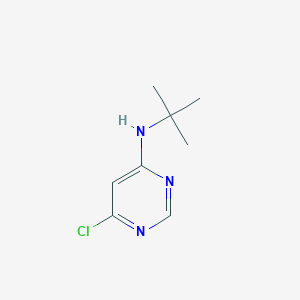

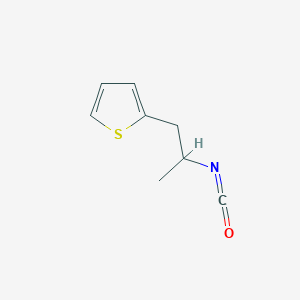

IUPAC Name |

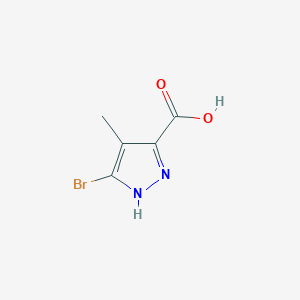

5-amino-3,6-dimethyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-4-3-6(8)5(2)9-7(4)10/h3H,8H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOQEUFFNAIQSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(NC1=O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3,6-dimethylpyridin-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)